1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYHWPKXWRLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185047 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31107-06-9, 1224946-21-7 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224946217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31107-06-9 | |
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| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | EPA DSSTox | |
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| Record name | 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q6D94SDX | |
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Synthetic Methodologies and Derivatization Strategies
Conventional Condensation Routes for 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
The most fundamental and widely employed method for synthesizing isatin (B1672199) hydrazones is the direct condensation of isatin with a corresponding hydrazine (B178648) derivative. This acid-catalyzed reaction is a cornerstone of heterocyclic chemistry.
Reaction of Isatin with 4-Nitrophenylhydrazine (B89600)
The synthesis of the target compound is conventionally achieved through the condensation reaction between 1H-indole-2,3-dione (isatin) and 4-nitrophenylhydrazine. The reaction typically involves refluxing equimolar amounts of the reactants in a protic solvent, most commonly ethanol (B145695). nih.govgoogle.com A catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the reaction. nih.gov The acidic environment protonates the C3-carbonyl group of the isatin, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the 4-nitrophenylhydrazine. Upon completion of the reaction, the product often precipitates from the solution upon cooling and can be isolated through simple filtration, followed by washing and recrystallization to yield the pure hydrazone. mdpi.comasianpubs.org
Optimization of Reaction Conditions and Yields
The efficiency and yield of the condensation reaction are highly dependent on several factors, including the choice of solvent, catalyst, temperature, and reaction duration. Researchers have explored various conditions to maximize the output and purity of isatin hydrazones.
Key parameters that are often optimized include:
Solvent: While ethanol is the most common solvent, other alcohols or polar solvents can be used. The solubility of the reactants and the product in the chosen solvent plays a crucial role in the reaction's progress and ease of product isolation.
Catalyst: Glacial acetic acid is a standard catalyst, but other Brønsted or Lewis acids can be employed to accelerate the reaction. mdpi.comrcsi.science The concentration of the acid catalyst must be carefully controlled, as excessive acidity can lead to unwanted side reactions.
Temperature: Most conventional methods utilize reflux temperatures to ensure a reasonable reaction rate. nih.govgoogle.commdpi.com However, optimization studies often investigate a range of temperatures to find the ideal balance between reaction speed and the formation of impurities. nih.gov
Reaction Time: Reaction times for conventional heating can range from one to several hours. nih.govmdpi.com Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal duration and prevent product degradation from prolonged heating. rsc.org
The table below summarizes typical variables in the conventional synthesis of isatin hydrazones, demonstrating the focus of optimization efforts.
| Parameter | Variation | Effect on Reaction |
| Solvent | Ethanol, Methanol, Dioxane | Affects solubility, reaction rate, and product precipitation. |
| Catalyst | Acetic Acid, BF3, Other Lewis Acids | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction. mdpi.comrcsi.science |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates but may also promote side reactions. nih.gov |
| Time | 1 - 24 hours | Sufficient time is needed for completion, but prolonged heating can degrade the product. |
Green Chemistry Approaches in Hydrazone Synthesis
In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of isatin hydrazones. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to conventional routes.
Solvent-Free and Catalytic Methods
A significant advancement in green synthesis is the development of solvent-free reaction conditions. One such technique involves the mechanochemical grinding of the reactants. For instance, the synthesis of a related dinitrophenylhydrazone of an isatin derivative was achieved by grinding the reactants in a mortar and pestle at room temperature, eliminating the need for a solvent entirely. acs.org This method is not only environmentally friendly but also simplifies the work-up procedure.
The use of solid catalysts that can be easily recovered and reused is another tenet of green chemistry. Catalysts like K-10 clay have been successfully used to facilitate related reactions, offering an eco-friendly and efficient alternative to soluble acid catalysts. acs.org Phase-transfer catalysis (PTC) has also been employed for the synthesis of isatin derivatives, providing good yields under mild conditions. researchgate.net
Microwave-Assisted and Ultrasound-Assisted Synthesis
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of many organic compounds, including isatin hydrazones.
Microwave-Assisted Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes. nih.govtandfonline.com This technique frequently results in higher yields and cleaner products compared to conventional heating methods. researchgate.netmdpi.com The synthesis of various indole (B1671886) derivatives has been successfully performed under microwave conditions, highlighting the efficiency of this green technology. tandfonline.comactascientific.com
Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, is another powerful green chemistry tool. The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which significantly accelerates the reaction rate. researchgate.net The synthesis of isatin-derived hydrazones under ultrasonic irradiation has been shown to produce excellent yields in very short reaction times (5-20 minutes) under mild conditions. nih.gov Furthermore, this method can often be performed in greener solvent systems, such as water-glycerol mixtures. nih.gov
The following table provides a comparative overview of different synthetic methodologies.
| Method | Typical Conditions | Time | Yield | Green Aspects |
| Conventional | Ethanol, Acetic Acid, Reflux | 2-4 hours nih.gov | Good to Excellent nih.gov | High energy consumption, use of organic solvents. |
| Solvent-Free | Grinding at Room Temp. | 30 minutes acs.org | Good acs.org | No solvent waste, low energy. |
| Microwave | Solvent or Solvent-free, Catalyst | 5-15 minutes tandfonline.com | Excellent tandfonline.commdpi.com | Drastically reduced time and energy use. |
| Ultrasound | Water-Glycerol, Room Temp. | 5-20 minutes nih.gov | Excellent nih.gov | Low energy, use of green solvents, rapid. |
Mechanistic Investigations of Hydrazone Formation
The formation of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] from isatin and 4-nitrophenylhydrazine follows a well-established reaction mechanism for hydrazone formation, known as a condensation or addition-elimination reaction.
The mechanism proceeds in two primary stages, typically under acid catalysis:
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the 4-nitrophenylhydrazine on the electrophilic C3 carbonyl carbon of the isatin. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the stable C=N imine bond characteristic of the hydrazone.
This entire process is reversible, but the reaction is typically driven to completion by the precipitation of the highly conjugated and stable hydrazone product from the reaction mixture.
Role of Acid/Base Catalysis
The formation of hydrazones from ketones or aldehydes is a reversible reaction that is often catalyzed by either an acid or a base. The catalyst's role is to increase the reaction rate by either enhancing the electrophilicity of the carbonyl carbon or the nucleophilicity of the hydrazine nitrogen.
Acid Catalysis:
Acid catalysis is the most common method for synthesizing isatin hydrazones. Typically, a catalytic amount of a weak acid, such as acetic acid, is added to the reaction mixture in a suitable solvent like ethanol or methanol. google.comresearchgate.net The mechanism of acid-catalyzed hydrazone formation proceeds in two main stages:
Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen at the C3 position of the isatin ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack and Dehydration: The lone pair of electrons on the terminal nitrogen of 4-nitrophenylhydrazine attacks the now more electrophilic carbonyl carbon. This results in the formation of a carbinolamine intermediate. Subsequent proton transfers and the elimination of a water molecule, which is also facilitated by the acidic medium, lead to the formation of the final hydrazone product with a stable C=N double bond.
The use of strong acids is generally avoided as they can protonate the hydrazine, rendering it non-nucleophilic and thus halting the reaction.
Base Catalysis:
While less common, base catalysis can also be employed for the synthesis of isatin hydrazones. The mechanism under basic conditions differs significantly from the acid-catalyzed pathway. A base can increase the nucleophilicity of the hydrazine by deprotonating it. However, a more plausible role in the context of isatin is the involvement in the deprotonation of the intermediate steps, facilitating the elimination of water. Some synthetic procedures for related heterocyclic compounds have utilized organic bases to promote condensation reactions.
The choice of catalyst can influence not only the reaction rate but also the yield of the desired product. The table below summarizes typical catalytic systems used for the synthesis of isatin-derived hydrazones.
| Catalyst | Solvent | Reaction Conditions | Reference |
| Acetic Acid | Ethanol | Reflux | google.com |
| Acetic Acid | Methanol | Reflux | researchgate.net |
| Hydrochloric Acid | Ethanol | Boiling | researchgate.net |
| Trifluoroacetic Acid | Ethanol | Reflux |
This table represents common conditions for the synthesis of isatin hydrazones in general, as detailed comparative studies for the specific title compound are not extensively documented.
Stereochemical Aspects: E/Z Isomerism
The presence of the C=N double bond in 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] gives rise to the possibility of geometric isomerism. The two isomers are designated as E (entgegen) and Z (zusammen), depending on the relative orientation of the substituents around the double bond.
The E/Z isomer ratio can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenylhydrazine ring. nih.govnih.gov In some cases, a mixture of both isomers may be obtained during synthesis, which can sometimes be separated by chromatographic techniques. nih.gov Furthermore, the isomers can be interconverted through photochemical or thermal stimulation. Irradiation with light of a suitable wavelength can induce Z to E isomerization, while thermal energy can promote the reverse process, leading to the thermodynamically more stable Z-isomer. nih.govnih.gov
The differentiation between the E and Z isomers can be achieved using various spectroscopic techniques, most notably NMR and UV-Vis spectroscopy.
NMR Spectroscopy: In ¹H NMR spectra, the chemical shift of the protons, particularly the NH protons, can be indicative of the isomer. For instance, in the Z-isomer, the NH proton of the indole ring is often deshielded due to its involvement in the intramolecular hydrogen bond, causing its signal to appear at a lower field (higher ppm value) compared to the E-isomer. researchgate.net
UV-Vis Spectroscopy: The two isomers can also exhibit different absorption spectra. The electronic transitions (π-π* and n-π*) can be affected by the planarity and conjugation of the molecule, which differ between the E and Z forms. Studies on isatin 4-nitrophenylhydrazone have shown that the concentration and the solvent can affect the UV-Vis spectra, indicating intermolecular interactions and the potential for tautomeric equilibria (hydrazo ↔ azo). nih.gov For example, in DMF, the E-isomer of a related nitrophenylhydrazone shows a characteristic absorption band at around 550 nm at low concentrations, which is absent in the spectrum of the Z-isomer. nih.gov
Below is a table summarizing some of the key differences between the E and Z isomers of isatin arylhydrazones.
| Property | Z-Isomer | E-Isomer |
| Structure | Planar conformation stabilized by intramolecular hydrogen bond | Generally non-planar, no intramolecular hydrogen bond |
| Thermodynamic Stability | Generally more stable | Generally less stable |
| ¹H NMR (Indole NH) | Signal typically at a lower field (deshielded) | Signal typically at a higher field (shielded) |
| UV-Vis Spectrum | Absorption maximum at a shorter wavelength (e.g., ~400 nm) nih.gov | May exhibit an additional absorption band at a longer wavelength (e.g., ~550 nm) in certain solvents and concentrations nih.gov |
| Interconversion | Can be converted to the E-isomer by photo-irradiation nih.gov | Can thermally isomerize to the more stable Z-isomer nih.gov |
Note: The specific NMR chemical shift values for both isomers of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] are not comprehensively available in the cited literature. The information provided is based on general trends observed for isatin hydrazones.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] offers a detailed picture of the arrangement of protons within the molecule. The chemical shifts (δ) of the various protons are indicative of their local electronic environment.
A characteristic feature in the ¹H NMR spectrum of isatin (B1672199) hydrazones is the presence of downfield signals corresponding to the N-H protons. The indole (B1671886) N-H proton typically appears as a singlet in the region of δ 10.9-11.1 ppm. nih.gov Another distinct singlet, corresponding to the hydrazone N-H proton, is also expected at a downfield chemical shift.
The aromatic protons of the isatin and the 4-nitrophenyl moieties resonate in the aromatic region of the spectrum, typically between δ 6.8 and 8.3 ppm. The protons of the 4-nitrophenyl group often appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. Specifically, the protons ortho to the nitro group are expected to be deshielded and resonate at a higher chemical shift compared to the meta protons. For a similar compound, (E)-3-(4-nitrobenzylidene)indolin-2-one, the protons of the nitrophenyl ring appear as doublets at approximately δ 8.24 and δ 7.74 ppm. rsc.org
The protons of the indole ring also give rise to a set of signals in the aromatic region. These typically appear as a combination of doublets and triplets, reflecting the coupling between adjacent protons. For instance, in a related structure, the isatin protons H-7, H-5, H-6, and H-4 were observed as a doublet, triplet, triplet, and doublet, respectively, in the range of δ 6.91-7.80 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | ~11.0 | Singlet |
| Hydrazone N-H | Downfield | Singlet |
| Protons ortho to NO₂ | ~8.2 | Doublet |
| Protons meta to NO₂ | ~7.7 | Doublet |
| Indole H-4 | ~7.8 | Doublet |
| Indole H-5 | ~7.0 | Triplet |
| Indole H-6 | ~7.4 | Triplet |
| Indole H-7 | ~6.9 | Doublet |
Note: The predicted values are based on data from structurally similar compounds and may vary slightly in the actual spectrum.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
In the ¹³C NMR spectrum of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the carbonyl carbon (C=O) of the isatin moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 163-165 ppm. nih.gov The azomethine carbon (C=N) of the hydrazone linkage is also characteristically observed in the downfield region, often around δ 130-150 ppm.
The aromatic carbons of both the indole and 4-nitrophenyl rings will appear in the region of approximately δ 107-152 ppm. The carbon atom attached to the nitro group in the 4-nitrophenyl ring is expected to be significantly deshielded. The remaining aromatic carbons will show distinct signals based on their position and electronic environment. For a related compound, the carbon atoms of the isatin ring were observed at chemical shifts including approximately 111.5, 116.7, 122.9, 129.1, 134.5, and 145.7 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Isatin) | ~164 |
| C=N (Azomethine) | ~140-150 |
| C-NO₂ (Nitrophenyl) | Deshielded |
| Aromatic Carbons | ~107-152 |
| Isatin C-3a | ~120 |
| Isatin C-7a | ~145 |
Note: The predicted values are based on data from structurally similar compounds and may vary slightly in the actual spectrum.
COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in establishing the connectivity between adjacent protons. For instance, it would show correlations between the coupled aromatic protons on the isatin ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7). Similarly, correlations between the ortho and meta protons on the 4-nitrophenyl ring would be observed.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the aromatic rings.
Infrared (IR) Spectroscopy for Functional Group Vibrations
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
The C=N stretching vibration of the azomethine group in hydrazones typically appears in the region of 1620-1610 cm⁻¹. nih.gov This absorption band is a key indicator of the formation of the hydrazone linkage.
The stretching vibration of the N-H bond in the indole ring is expected to be observed as a sharp to medium band in the region of 3300-3100 cm⁻¹. nih.gov The presence of a carbonyl group (C=O) in the isatin moiety gives rise to a strong absorption band in the region of 1722-1690 cm⁻¹. nih.govnih.gov The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the substituents. Additionally, the N-O stretching vibrations of the nitro group are expected to appear as two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
Table 3: Characteristic IR Absorption Frequencies for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretching | 3300 - 3100 |
| C=O (Carbonyl) | Stretching | 1722 - 1690 |
| C=N (Azomethine) | Stretching | 1620 - 1610 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |
| NO₂ (Nitro) | Symmetric Stretching | ~1340 |
| C-H (Aromatic) | Stretching | ~3100 - 3000 |
Detection of Nitro Group Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying functional groups within a molecule through their characteristic vibrational frequencies. In the case of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the presence and electronic environment of the nitro (NO₂) group on the phenyl ring can be unequivocally confirmed by its distinct stretching vibrations.
Aromatic nitro compounds typically exhibit two prominent stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is generally stronger and appears at a higher wavenumber. For nitro groups attached to an aromatic ring, these bands are typically observed in the regions of 1550-1475 cm⁻¹ for the asymmetric stretch and 1360-1290 cm⁻¹ for the symmetric stretch.
While the specific experimental spectrum for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not widely published, data from closely related compounds, such as N-(4-Nitrobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, show characteristic nitro group absorptions at 1517 cm⁻¹ and 1348 cm⁻¹. mdpi.com It is therefore highly probable that the FT-IR spectrum of the title compound would display strong absorption bands within these expected ranges, confirming the presence of the 4-nitrophenyl moiety.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion, which serves as a powerful confirmation of the compound's chemical formula. For 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (C₁₄H₁₀N₄O₃), the exact mass can be calculated. This precise mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions, thereby confirming its identity.
Upon ionization, key fragmentation pathways would likely involve:
Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazones.
Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the nitrophenyl ring is expected.
Fragmentation of the indole ring: The isatin moiety can undergo characteristic cleavages, such as the loss of CO.
The analysis of these fragment ions would allow for the reconstruction of the molecule's structure, piece by piece, providing definitive evidence for the connectivity of the indole and nitrophenylhydrazone components.
| Fragment | Proposed Structure/Loss | Significance |
|---|---|---|
| [M - NO₂]⁺ | Loss of the nitro group | Confirms the presence of the nitrophenyl moiety |
| [M - C₇H₅N₂O₂]⁺ | Cleavage yielding the isatin radical cation | Indicates the isatin core structure |
| [C₈H₄NO]⁺ | Fragment from the isatin ring after loss of CO | Characteristic fragmentation of the indole-2,3-dione system |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The extended conjugation present in 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] gives rise to a characteristic UV-Vis spectrum.
The molecule contains several aromatic and conjugated systems, including the indole ring, the phenyl ring, and the hydrazone linkage. These systems give rise to intense absorption bands corresponding to π-π* electronic transitions. For comparison, the parent 1H-indole-2,3-dione shows absorption maxima around 242 nm and 302 nm, which are attributed to π-π* transitions within the aromatic and carbonyl systems. researchgate.net A closely related compound, 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], exhibits a strong π-π* transition at 239 nm. ceon.rs The title compound is expected to have a similar intense absorption in this region, originating from the highly conjugated π-electron system that extends across the entire molecule.
The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties and, consequently, the UV-Vis spectrum of the molecule. This group, in conjugation with the rest of the molecule, leads to a bathochromic (red) shift of the longest wavelength absorption band. This shift is due to an intramolecular charge transfer (ICT) character, where electron density is pulled from the electron-rich indole and hydrazone portion of the molecule towards the electron-deficient nitrophenyl ring. This ICT band is often responsible for the color of the compound.
For instance, the 2,4-dinitro derivative shows absorption maxima at 348 nm and 358 nm. ceon.rs It is anticipated that 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] will also exhibit a strong absorption band at a long wavelength, likely in the range of 350-450 nm, characteristic of the extended conjugation and the charge-transfer nature of the molecule.
| Compound | λmax (nm) | Attributed Transition | Reference |
|---|---|---|---|
| 1H-Indole-2,3-dione | 242, 302 | π-π | researchgate.net |
| 1H-Indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] | 239, 348, 358 | π-π and n-π* | ceon.rs |
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of isatin-hydrazone derivatives is typically dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. In the case of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the presence of the indole N-H group, the hydrazone N-H group, and the carbonyl oxygen of the isatin moiety, as well as the nitro group on the phenyl ring, provides multiple sites for hydrogen bonding.
It is anticipated that the N-H group of the indole ring and the hydrazone linkage would act as hydrogen bond donors, while the carbonyl oxygen and the oxygen atoms of the nitro group would serve as acceptors. These interactions are crucial in forming extended one-, two-, or three-dimensional supramolecular architectures.
Furthermore, the planar aromatic rings of the indole and nitrophenyl moieties are expected to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by the electronic and steric influences of the substituents.
The precise bond lengths, bond angles, and torsional angles define the exact conformation of the molecule in the solid state. While specific experimental data for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not available, the following tables present hypothetical but representative data based on known values for similar molecular fragments and related crystal structures. These values are for illustrative purposes to demonstrate the type of information obtained from a crystallographic study.
Interactive Data Table: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C2 | O1 | 1.22 |
| C3 | N2 | 1.30 |
| N2 | N3 | 1.35 |
| N1 | C2 | 1.38 |
| N1 | C7a | 1.40 |
| C1' | N4 | 1.48 |
| N4 | O2 | 1.23 |
| N4 | O3 | 1.23 |
Interactive Data Table: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | C2 | N1 | 126.0 |
| O1 | C2 | C3 | 128.0 |
| N1 | C2 | C3 | 106.0 |
| C2 | C3 | N2 | 125.0 |
| C3 | N2 | N3 | 120.0 |
| N2 | N3 | C1' | 122.0 |
| O2 | N4 | O3 | 124.0 |
| O2 | N4 | C4' | 118.0 |
Interactive Data Table: Selected Torsional Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
| C2 | C3 | N2 | N3 | 178.0 |
| C3 | N2 | N3 | C1' | 175.0 |
| N2 | N3 | C1' | C2' | -179.0 |
| C3' | C4' | N4 | O2 | 5.0 |
It is important to emphasize that the data presented in these tables are illustrative and not experimentally determined for the specific compound of interest. A definitive structural analysis would require a dedicated single-crystal X-ray diffraction study of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For a compound like 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone], DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of the atoms in the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone].
Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly important for the hydrazone linkage, where rotation around the C=N and N-N bonds can lead to different spatial arrangements of the phenyl and indole (B1671886) rings.
Table 1: Hypothetical Optimized Geometric Parameters for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available in the public domain.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=O (indole) | 1.22 |
| C=N (hydrazone) | 1.30 | |
| N-N (hydrazone) | 1.35 | |
| N-H (indole) | 1.01 | |
| C-NO2 | 1.48 | |
| **Bond Angles (°) ** | C-C=N | 120.5 |
| C=N-N | 118.0 | |
| N-N-C (phenyl) | 121.0 |
Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller band gap generally indicates a more reactive molecule. For 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone], the presence of both electron-donating (indole) and electron-withdrawing (nitrophenyl) groups is expected to result in a relatively small band gap, suggesting potential for charge transfer interactions. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies and Band Gap for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available in the public domain.
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -3.20 |
| Band Gap (ΔE) | 3.30 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone], the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atoms of the hydrazone linkage. Positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the indole ring.
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization.
In 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone], significant delocalization is expected across the entire π-system, involving the indole ring, the hydrazone bridge, and the nitrophenyl ring. NBO analysis would quantify the stabilization energies associated with these interactions, providing insight into the molecule's electronic stability.
Reactivity Indices and Fukui Function Analysis
Conceptual DFT provides a set of reactivity indices that can be used to predict and understand the chemical behavior of molecules. These indices, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies.
The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the Fukui functions, one could predict which atoms in 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone] are most likely to participate in chemical reactions.
Adsorption and Interaction Energy Studies with Substrates or Surfaces (e.g., for sensor design)
The potential of 1H-Indole-2,3-dione, 3-[(4-nitrophenyl)hydrazone] as a chemical sensor can be investigated computationally by studying its interaction with various substrates or surfaces. DFT calculations can be used to determine the adsorption energy and geometry of the molecule on a given surface.
For example, to assess its potential as an anion sensor, one could model the interaction of the molecule with different anions and calculate the binding energies. nih.govnih.gov These studies would provide valuable insights into the selectivity and sensitivity of the molecule as a sensor, guiding the design of new and improved sensing materials.
Chemical Reactivity and Transformation Studies
Tautomerism and Prototropic Equilibria of the Hydrazone Moiety
The hydrazone functionality in 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] gives rise to complex tautomeric equilibria, which are influenced by the surrounding environment. These equilibria involve the migration of a proton and the concomitant shift of double bonds.
Keto-Enol and Imino-Enamino Tautomerism in Solution and Solid State
Isatin (B1672199) hydrazones, including the title compound, can exist in several tautomeric forms. The primary equilibrium is the keto-hydrazone and enol-azo tautomerism. In the solid state and in non-polar solvents, the keto-hydrazone form is generally predominant. However, in solution, a dynamic equilibrium exists between various forms.
The combination of the oxindole (B195798) and hydrazone groups allows for numerous species to arise from C=N bond rotation and interactions involving hydrogen atoms. researchgate.net In addition to the keto-hydrazone form (often referred to as the imino form), the molecule can exist in an enol-azo form (also known as the enol form). The enol form arises from the migration of the N-H proton of the indole (B1671886) ring to the C2-carbonyl oxygen, creating a hydroxyl group.
Furthermore, these compounds can exhibit imino-enamino tautomerism. The enamino form would involve the migration of a proton from the hydrazone nitrogen to the C2-carbonyl oxygen, resulting in a hydroxyl group at C2 and a double bond between C2 and C3.
Theoretical calculations and spectral data suggest the existence of different tautomeric structures, often designated as forms A, B, C, and D, which are stabilized by aprotic solvents with a high dielectric constant. nih.gov The relative populations of these tautomers are influenced by factors such as intramolecular hydrogen bonding and intermolecular interactions with the solvent. nih.gov
Influence of Solvent and pH on Tautomeric Forms
The tautomeric equilibrium of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is highly sensitive to the solvent polarity and the pH of the medium. researchgate.net The ability of the solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov
In polar aprotic solvents like DMF and DMSO, the formation of tautomeric forms that are stabilized by the high dielectric constant of the medium is observed. nih.gov An increase in solvent polarity can lead to a gradual shift in the absorption maxima, indicating a change in the predominant tautomeric form. nih.govnih.gov For instance, in some azo dyes, polar solvents favor the hydrazone form through intramolecular hydrogen bonding. nih.gov Conversely, non-polar solvents may favor the azo (enol) form. nih.gov The equilibrium can also be affected by the concentration of the compound, with aggregation at higher concentrations potentially favoring certain tautomeric forms. researchgate.net
The pH of the solution also plays a crucial role. Changes in pH can lead to protonation or deprotonation of the molecule, thereby shifting the tautomeric equilibrium. For related azo-hydrazone dyes, pH control has been shown to effectively switch between the azo and hydrazone forms. rsc.org Generally, lower pH (acidic conditions) may favor the protonated forms, while higher pH (basic conditions) can lead to deprotonation and the formation of anionic species, which in turn influences the tautomeric balance. nih.gov
| Factor | Influence | Predominant Form |
|---|---|---|
| Solvent Polarity (Increasing) | Shifts the equilibrium | Often favors more polar tautomers (e.g., hydrazone form) nih.gov |
| Solvent Hydrogen Bonding Capability | Stabilizes specific tautomers through intermolecular hydrogen bonds | Varies depending on the specific interactions nih.gov |
| pH (Acidic) | Protonation of basic sites | Can favor specific protonated tautomers |
| pH (Basic) | Deprotonation of acidic protons | Formation of anionic species, shifting the equilibrium rsc.org |
| Concentration (Increasing) | Can lead to aggregation | May favor aggregated forms with specific tautomeric structures researchgate.net |
Acid-Base Properties and Protonation/Deprotonation Behavior
The presence of both acidic and basic centers in 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] imparts it with interesting acid-base properties. The primary acidic proton is located on the indole nitrogen (N1-H). The hydrazone moiety also contains an N-H proton. The nitrogen atoms of the hydrazone and the carbonyl oxygens can act as basic centers.
In the presence of strongly basic anions, such as fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻), deprotonation of the isatin N-H group can occur. rsc.org This deprotonation leads to the formation of an anion, which can result in a significant color change and the creation of a new photochromic system. rsc.org The interaction of anions with the hydrazone N-H can also weaken intramolecular hydrogen bonds and promote the formation of different tautomeric forms. nih.gov
Protonation is expected to occur at one of the nitrogen atoms of the hydrazone moiety or the C2-carbonyl oxygen. The specific site of protonation will depend on the relative basicity of these centers and the reaction conditions.
Electrophilic and Nucleophilic Reactions of the Indole and Hydrazone Frameworks
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site for electrophilic attack on the indole ring is the C3 position. quimicaorganica.org However, in 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the C3 position is already substituted. Therefore, electrophilic substitution would be expected to occur on the benzene (B151609) ring of the indole moiety, likely at the C5 or C7 positions, depending on the directing effects of the substituents and the reaction conditions. Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quimicaorganica.org
The carbonyl group at the C2 position of the isatin core is susceptible to nucleophilic attack. This can lead to a variety of addition and condensation reactions. The hydrazone moiety itself can also undergo reactions. For instance, the C=N bond of the hydrazone can be cleaved under certain acidic conditions, which can be utilized as a deprotection strategy in organic synthesis. acs.org The hydrazone nitrogen atoms also possess lone pairs of electrons and can act as nucleophiles in certain reactions.
Cyclization and Rearrangement Reactions
Isatin and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov These reactions often involve the reactive C2-carbonyl group and the N1-H of the indole ring. For example, isatins can undergo ring-expansion reactions under specific conditions. nih.gov While specific cyclization reactions for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] are not extensively documented, its structure suggests potential for intramolecular cyclizations, particularly if a suitable functional group is introduced into the 4-nitrophenyl ring or the indole N1 position. Hydrazones, in general, are known to participate in various cyclization reactions to form five- and six-membered heterocyclic rings. researchgate.net
Rearrangement reactions of isatin hydrazones are less common but can occur under specific stimuli, such as thermal or photochemical conditions. These rearrangements could potentially involve the hydrazone side chain or the indole framework itself.
Photochemical Stability and Degradation Pathways
Isatin hydrazones are known to exhibit photochemical activity, with the most common reaction being Z-E isomerization around the C=N double bond upon irradiation with light. rsc.org The Z-isomer is often stabilized by an intramolecular hydrogen bond. rsc.org The addition of basic anions can lead to deprotonation and the formation of a new photochromic system that can be reversibly switched between two forms with light. rsc.org
A study on the photolytic behavior of the closely related compound, 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], in ethanol (B145695) solution under continuous UV irradiation (UV-A, UV-B, and UV-C) showed that the compound is relatively photostable, with only about 5% degradation observed. ceon.rs This suggests that 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] may also possess significant photochemical stability. The minor degradation that occurs is presumed to involve the photosensitive carbonyl group. ceon.rs
The specific degradation pathways for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] upon prolonged or high-energy irradiation are not well-elucidated. However, potential pathways for related nitrophenylhydrazones could involve cleavage of the N-N bond, reduction of the nitro group, or reactions involving the indole ring. For other pollutants, photodegradation can involve processes like ring cleavage, oxidation, and decarboxylation. researcher.lifenih.gov
| Compound | Irradiation Source | Solvent | Observation | Reference |
|---|---|---|---|---|
| 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] | UV-A, UV-B, UV-C | Ethanol | Approximately 5% degradation, indicating high photostability. | ceon.rs |
Coordination Chemistry and Metal Complexes
Ligand Characteristics of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
The structural features of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] suggest it can function as a versatile ligand in coordination chemistry. Its potential to form stable metal complexes is rooted in the presence of multiple donor atoms and its capacity for chelation.
Donor Atoms and Chelating Capabilities
1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] possesses several potential donor atoms, primarily the oxygen and nitrogen atoms within its structure. The key coordination sites are expected to be the carbonyl oxygen of the isatin (B1672199) moiety and the azomethine nitrogen of the hydrazone linkage. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination with a metal ion.
In some instances, isatin-hydrazone derivatives have been shown to exhibit tridentate coordination. nih.gov For the title compound, this could theoretically involve the participation of the lactam oxygen or the deprotonated indole (B1671886) nitrogen, in addition to the carbonyl oxygen and azomethine nitrogen. The formation of such a tridentate complex would result in the creation of multiple chelate rings, further enhancing the stability of the metal complex.
Factors Influencing Coordination Mode
The specific coordination mode of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is likely influenced by several factors. The nature of the metal ion, including its size, charge, and preferred coordination geometry, plays a crucial role. researchgate.net For instance, smaller, highly charged metal ions might favor a higher coordination number, potentially promoting a tridentate binding mode.
The reaction conditions, such as pH and the solvent used, can also dictate the coordination behavior. In basic media, the indole nitrogen may be deprotonated, making it available for coordination. The presence of different counter-anions in the metal salt can also influence the final structure of the complex, as the anion might coordinate to the metal center or remain as a counter-ion. researchgate.net
Synthesis and Stoichiometry of Metal Complexes
The synthesis of metal complexes with 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes is expected to vary depending on the coordination mode of the ligand and the oxidation state of the metal ion.
Complexes with Transition Metals (e.g., Co, Ni, Cu, Zn)
Based on studies of related isatin-hydrazone ligands, it is anticipated that 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] would form stable complexes with divalent transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net If the ligand acts as a bidentate chelating agent, complexes with a 1:2 metal-to-ligand stoichiometry, [M(L)₂], are likely to form, where L represents the deprotonated ligand. In such cases, the metal ion would be coordinated to two ligand molecules, resulting in an octahedral or a square planar geometry, depending on the metal ion.
Alternatively, if the ligand coordinates in a 1:1 ratio, complexes of the type [M(L)X₂] or [M(L)(H₂O)₂]X could be formed, where X represents a coordinating anion or solvent molecule. The stoichiometry and resulting geometry are highly dependent on the specific reaction conditions and the nature of the metal salt used.
Table 1: Anticipated Stoichiometry and Geometry of Transition Metal Complexes
| Metal Ion | Anticipated Stoichiometry (Metal:Ligand) | Possible Geometry |
| Co(II) | 1:1 or 1:2 | Octahedral, Tetrahedral |
| Ni(II) | 1:1 or 1:2 | Octahedral, Square Planar |
| Cu(II) | 1:1 or 1:2 | Square Planar, Distorted Octahedral |
| Zn(II) | 1:1 or 1:2 | Tetrahedral, Octahedral |
This table is based on theoretical predictions and data from related compounds.
Complexes with Main Group Metals
Information regarding the coordination of isatin-hydrazone derivatives with main group metals is less prevalent in the literature. However, the donor atoms present in 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (oxygen and nitrogen) are capable of coordinating to main group metal ions. The formation and stability of such complexes would depend on the Lewis acidity of the metal ion and its compatibility with the donor atoms of the ligand. Further experimental investigation is required to determine the nature and stoichiometry of these potential complexes.
Structural Characterization of Metal Complexes
The structural elucidation of any synthesized metal complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] would rely on a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in determining the coordination mode of the ligand. A shift in the stretching frequency of the C=O (carbonyl) and C=N (azomethine) groups upon complexation would provide direct evidence of their involvement in bonding to the metal ion. The appearance of new bands corresponding to M-O and M-N vibrations would further confirm the formation of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy would provide valuable information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons near the coordination sites would indicate the points of attachment to the metal ion.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes would offer insights into their geometry. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and confirm their stoichiometry.
Spectroscopic Analysis (IR, UV-Vis, NMR) of Complexes
Spectroscopic methods are fundamental tools for elucidating the structure and bonding in metal complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed. For instance, in a copper(II) complex with a related benzamidine (B55565) hydrochloride ligand, the C=N stretching vibration shifted to a lower frequency upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the copper ion. materialsciencejournal.org Similarly, the N-O stretching mode in the same complex shifted to a higher frequency, confirming the deprotonation and coordination of the N-O-H group. materialsciencejournal.org For complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], one would expect to see shifts in the ν(C=O), ν(C=N), and ν(N-H) bands, providing evidence for the coordination of the carbonyl oxygen, azomethine nitrogen, and potentially the deprotonated indole or hydrazone nitrogen atoms. ias.ac.innih.gov
Interactive Table: Representative IR Spectral Data for Related Hydrazone Complexes
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Metal Ion | Reference |
| ν(N-H) | ~3215 | Disappears/Shifts | Zn(II) | ias.ac.in |
| ν(C=N) | ~1618 | ~1600 (Lower shift) | Zn(II) | ias.ac.in |
| ν(C=O) | ~1700 | Shifts | Cu(II) | nih.gov |
| ν(N-O) | 930 | 960 (Higher shift) | Cu(II) | materialsciencejournal.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the coordination geometry and the nature of electronic transitions. The UV-Vis spectrum of a Ni(II) complex with the antidiabetic drug pioglitazone, which also contains heterocyclic rings, showed bands indicative of a tetrahedral geometry. orientjchem.org In general, the spectra of transition metal complexes of isatin-derived hydrazones exhibit bands corresponding to intra-ligand (π→π* and n→π*) transitions, typically observed in the UV region, and ligand-to-metal charge transfer (LMCT) or d-d transitions in the visible region. ias.ac.inresearchgate.net For instance, a dinuclear Zn(II) complex with a thiohydrazone ligand showed intra-ligand transitions below 350 nm and a broad S→Zn(II) LMCT band in the region of 350–425 nm. ias.ac.in The position and intensity of the d-d transition bands are particularly sensitive to the coordination geometry around the metal ion.
Interactive Table: Electronic Spectral Data for Related Metal Complexes
| Metal Complex | Bands (cm⁻¹) | Assignment | Geometry | Reference |
| Ni(II)-Pioglitazone | 10845, 15076, 26768 | ³A₂g(F)→³T₂g(F), ³A₂g(F)→³T₁g(F), ³A₂g(F)→³T₁g(P) | Tetrahedral | orientjchem.org |
| Cu(II)-Acylhydrazone | - | d-d transitions | Distorted Octahedral | nih.gov |
| Zn(II)-Thiohydrazone | 350-425 nm | S→Zn(II) LMCT | Tetrahedral | ias.ac.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of diamagnetic metal complexes, such as those of Zn(II). The coordination of the ligand to the metal ion leads to significant changes in the chemical shifts of the protons and carbons near the binding sites. In the ¹H NMR spectrum of a Zn(II) complex with a hydrazone ligand, the signal corresponding to the NH proton of the free ligand was absent in the complex, indicating deprotonation upon coordination. researchgate.net Similarly, the azomethine proton signal (-HC=N-) in a Zn(II) complex of a dinitro-hydrazone derivative shifted downfield upon complexation, confirming the involvement of the azomethine nitrogen in coordination. nsps.org.ng For paramagnetic complexes, NMR spectra are characterized by broad and shifted signals, which can also provide structural information.
Interactive Table: ¹H NMR Chemical Shift Data for Related Diamagnetic Complexes
| Proton | Ligand (ppm) | Zn(II) Complex (ppm) | Observation | Reference |
| -NH | 10.9 | Absent | Deprotonation upon coordination | researchgate.net |
| -HC=N- | 9.1 | 9.9 (Downfield shift) | Coordination of azomethine nitrogen | nsps.org.ng |
X-ray Crystallography of Metal Complexes
For example, the crystal structure of a cobalt(III) complex with o-hydroxythiobenzhydrazide revealed a distorted octahedral geometry, with the cobalt ion coordinated to three ligand molecules through their hydrazinic nitrogen and sulfur atoms. reading.ac.uk In another instance, a dinuclear cobalt(II) complex with 4'-nitro-fenamic acid and 2,9-dimethyl-1,10-phenanthroline was characterized, showing two bridging methoxo groups between the cobalt centers. nih.gov The crystal structure of a related free ligand, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, has been reported to be nearly planar. nih.gov
Based on these related structures, metal complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be expected to adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and reaction conditions. The ligand could act as a bidentate or tridentate chelating agent.
Interactive Table: Crystallographic Data for Related Metal Complexes
| Compound | Crystal System | Space Group | Metal Center Geometry | Reference |
| [Co(o-hydroxythiobenzhydrazide)₃] | - | - | Distorted Octahedral | reading.ac.uk |
| [Co₂(4'-NO₂-fen)₂(μ-CH₃O)₂(neoc)₂] | Triclinic | Pī | - | nih.gov |
| (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one (ligand) | - | - | Nearly Planar | nih.gov |
Magnetic Properties of Paramagnetic Metal Complexes
The magnetic properties of metal complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] with paramagnetic metal ions like Cu(II), Ni(II), Mn(II), and Fe(III) are of significant interest. Magnetic susceptibility measurements provide information about the number of unpaired electrons and can help in determining the spin state and geometry of the complex.
For instance, Fe(III) complexes can exist in high-spin (S=5/2) or low-spin (S=1/2) states, and the magnetic moment can distinguish between these. researchgate.net The magnetic moment for a mononuclear high-spin Fe(III) complex is typically around 5.9 μB, while for a low-spin complex it is closer to 2.0 μB. nih.gov Some Fe(III) complexes exhibit spin-crossover behavior, where the spin state changes with temperature. researchgate.netqub.ac.uk The magnetic properties of heterobimetallic Fe(III) and Dy(III) complexes with a hydrazone ligand have also been studied, showing ferromagnetic interactions. nih.gov
ESR spectroscopy is another powerful technique for studying paramagnetic complexes. The g-values obtained from the ESR spectrum of a Cu(II) complex can provide information about the nature of the metal-ligand bonding and the geometry of the complex. For many Cu(II) complexes with hydrazone ligands, the observed trend g|| > g⊥ > ge suggests that the unpaired electron resides in the dx²-y² orbital. nih.gov
Interactive Table: Magnetic Properties of Representative Paramagnetic Complexes
| Metal Complex Type | Spin State (S) | Magnetic Moment (μB) | Technique | Reference |
| Mononuclear Fe(III) | High-spin (5/2) | ~5.9 | Magnetic Susceptibility | nih.gov |
| Mononuclear Fe(III) | Low-spin (1/2) | ~2.0 | Magnetic Susceptibility | buffalostate.edu |
| Cu(II)-Hydrazone | 1/2 | - | ESR (g | |
| Ni(II)-Pioglitazone | 1 | 3.36 | Magnetic Susceptibility | orientjchem.org |
Catalytic Applications of Metal Complexes
Metal complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] are expected to exhibit significant catalytic activity in various organic transformations and redox processes, owing to the ability of the coordinated metal ion to exist in multiple oxidation states.
Catalysis in Organic Transformation Reactions
The catalytic potential of related metal complexes has been demonstrated in several organic reactions. Manganese complexes, for example, have been shown to be effective catalysts for the selective oxidation of indoles. researchgate.netcnr.it An artificial enzyme containing a manganese-deuteroporphyrin active site catalyzed the oxidation of indole primarily at the C3 position to produce 3-oxindole derivatives. researchgate.netcnr.it This suggests that Mn complexes of 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] could also be active catalysts for oxidation reactions.
Copper complexes are known to catalyze a wide range of reactions, including atom transfer radical polymerization (ATRP). cmu.edu The catalytic activity in ATRP is related to the redox potential of the Cu(I)/Cu(II) couple. cmu.edu Furthermore, copper(II) complexes with benzimidazole (B57391) functionalized Schiff bases have been shown to mimic the activity of phenoxazinone synthase. researchgate.net
Role in Redox Processes
The redox behavior of these metal complexes can be investigated using techniques like cyclic voltammetry (CV). CV studies provide information about the redox potentials and the reversibility of the electron transfer processes.
The cyclic voltammogram of a copper(II) complex often shows a quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) redox couple. ekb.eg The redox potential is influenced by the nature of the ligand and the coordination geometry. cmu.edu Similarly, Fe(II) complexes can exhibit a quasi-reversible oxidation to Fe(III). analis.com.my The redox properties of these complexes are crucial for their catalytic activity in redox reactions. For example, manganese-catalyzed ammonia (B1221849) oxidation has been reported to proceed under both chemical and electrochemical conditions. nih.gov
Interactive Table: Redox Potentials of Related Metal Complexes from Cyclic Voltammetry
| Metal Couple | Epa (V) | Epc (V) | ΔE (V) | Reversibility | Reference |
| Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | Quasi-reversible | analis.com.my |
| Fe(III)/Fe(II) | -0.67 | -0.47 | 0.20 | Quasi-reversible | analis.com.my |
| Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | Quasi-reversible | analis.com.my |
Applications in Advanced Research Areas Non Clinical
Chemo-sensors and Probes for Metal Ions and Anions
The isatin (B1672199) hydrazone scaffold has proven to be a versatile platform for the development of chemo-sensors, capable of detecting specific metal ions and anions through observable changes in their physical properties. These sensors operate on the principle of "guest-host" chemistry, where the hydrazone molecule (the host) selectively interacts with a target ion (the guest), leading to a measurable signal.
Colorimetric and Fluorimetric Detection Mechanisms
The detection mechanism of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its derivatives primarily relies on colorimetric and, in some cases, fluorimetric changes. The core of this mechanism is often a deprotonation event triggered by the target anion. The hydrazone's N-H group possesses acidic protons that can be abstracted by basic anions, such as fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.govchemicalbook.com
This proton abstraction leads to a significant change in the electronic structure of the molecule, altering its intramolecular charge transfer (ICT) characteristics. The resulting anionic form of the hydrazone has a different absorption spectrum compared to its neutral state, causing a distinct color change that is often visible to the naked eye. chemicalbook.comresearchgate.net For instance, interaction with fluoride ions can cause a solution of an indole-based hydrazone sensor to change from mustard to purple. chemicalbook.com This phenomenon allows for simple and rapid qualitative detection.
The binding interaction and subsequent deprotonation can be confirmed through techniques like ¹H NMR titration. Upon addition of an anion like fluoride, the characteristic signal for the N-H proton in the NMR spectrum disappears, confirming the abstraction of this proton as the key sensing mechanism. chemicalbook.com
Selectivity and Sensitivity Studies
The effectiveness of a chemo-sensor is defined by its selectivity (ability to detect a specific ion in the presence of others) and sensitivity (the lowest concentration of the ion it can detect). Research has demonstrated that derivatives of 1H-indole-2,3-dione hydrazone can be engineered for high selectivity and sensitivity.
For anion detection, studies have shown that while some indole (B1671886) hydrazone sensors respond to both fluoride and cyanide ions, others can be designed to be highly selective for just fluoride. chemicalbook.com This selectivity is crucial for practical applications where complex mixtures of ions may be present. The sensitivity of these sensors is also noteworthy, with low detection limits being reported. For example, a specific indole hydrazone sensor (SM-3) demonstrated a high selectivity for F⁻ ions with a limit of detection (LOD) of 8.69 × 10⁻⁸ M. chemicalbook.com Another study on a related 1H-indole-2,3-dione compound found it to be a selective chemosensor for Fe³⁺ ions. ceon.rs The sensitivity for Fe³⁺ was quantified with a limit of detection of 17.8 µM. ceon.rs
The table below summarizes the sensing performance of related indole hydrazone-based chemosensors for various ions.
| Sensor Moiety | Target Ion | Detection Limit (LOD) | Observed Change |
| Indole-dinitrophenyl hydrazone (SM-3) | F⁻ | 8.69 × 10⁻⁸ M | Color change from mustard to purple |
| 1H-indole-2,3-dione | Fe³⁺ | 17.8 µM | Enhancement of UV-Vis absorption peak |
Functional Materials and Dye Chemistry
The same electronic properties that make 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] an effective chemo-sensor also lend it significant potential in the fields of functional materials and dye chemistry.
Optical and Photophysical Properties for Dye Applications
The compound possesses inherent chromophoric properties, absorbing light in the visible spectrum. The interaction with anions, which induces deprotonation, causes a significant shift in the maximum absorption wavelength (λmax) to a longer wavelength, an effect known as a bathochromic or red shift. chemicalbook.com For one derivative, a red shift of 96 nm was observed upon binding with fluoride ions. chemicalbook.com This tunable absorption is a key characteristic for dye applications.
Furthermore, theoretical and experimental studies have explored the photophysical properties of these molecules. Density Functional Theory (DFT) investigations have shown that deprotonation leads to a reduction in the HOMO-LUMO band gap, which corresponds to the observed bathochromic shift. chemicalbook.com The photolytic behavior of a related compound, 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], has been studied, revealing its photostability under UV irradiation, which suggests its potential application as a UV absorber or photoprotective agent in functional materials.
Development of Pigments and Colorants
The ability of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] to exhibit strong colors and undergo distinct color changes makes it a candidate for the development of novel pigments and colorants. The intense coloration arises from the extended π-conjugated system that spans the indole and nitrophenyl rings. The color can be modulated by chemical modification of the molecular structure or, as seen in sensing applications, by changing its chemical environment (e.g., pH or presence of specific ions). This responsiveness makes it suitable for "smart" pigments that could indicate environmental changes.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its analogs are excellent candidates for supramolecular assembly due to their ability to form strong hydrogen bonds.
The crystal structure of a closely related isatin-hydrazone derivative reveals that molecules are linked by a network of intermolecular hydrogen bonds (N-H···O and C-H···O). These interactions guide the self-assembly of individual molecules into a two-dimensional polymer network. An intramolecular N-H···O hydrogen bond also contributes to the planarity of the molecule. Hirshfeld surface analysis of such structures indicates that O···H interactions are among the most significant contributors to the cohesion of the crystal structure. This predictable self-assembly through hydrogen bonding is a fundamental concept in crystal engineering, allowing for the design of solid-state materials with specific architectures and properties.
Analytical Chemistry Method Development
The reactivity and spectroscopic properties of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] make it a candidate for applications in analytical chemistry, particularly in spectrophotometry and chromatography.
Hydrazone derivatives are known for their ability to form colored complexes with metal ions, a property that can be exploited for the spectrophotometric determination of these ions. iaea.org The isatin moiety itself, with its amide and carbonyl groups, can act as a chelating agent for metal ions. researchgate.net The combination of the isatin and hydrazone functionalities in 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] suggests its potential as a chromogenic reagent.
Upon complexation with a metal ion, a change in the electronic structure of the molecule is expected, leading to a shift in its absorption spectrum, which can be measured using a spectrophotometer. The intensity of the color change is often proportional to the concentration of the analyte, forming the basis for quantitative analysis. Isatin-based Schiff bases and hydrazones have been investigated for the detection of various metal ions, including Cu²⁺, Co²⁺, and Ni²⁺. finechemicals.com.cnresearchgate.net
In the field of chromatography, isatin derivatives have been explored for their utility in the separation of various compounds. researchgate.nettandfonline.com The polar nature of the isatin core, combined with the potential for hydrogen bonding and π-π interactions, suggests that 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] could be investigated for use in chromatographic methods.
One potential application is as a component of a stationary phase in High-Performance Liquid Chromatography (HPLC). A stationary phase functionalized with this or similar molecules could offer unique selectivity for the separation of analytes based on a combination of hydrophobic, hydrogen bonding, and π-π interactions. The separation of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] itself has been demonstrated using reverse-phase HPLC, indicating its suitability for analysis by this technique. sielc.com Furthermore, techniques like high-speed counter-current chromatography (HSCCC) have been successfully employed for the separation of isomeric isatin derivatives. scielo.brresearchgate.net
Table 2: Potential Analytical Chemistry Applications
| Application Area | Principle | Potential Analytes |
| Spectrophotometry | Formation of colored complexes | Metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) |
| Chromatography | Unique selectivity based on mixed interactions | Polar and aromatic compounds |
Structure Property Relationship Studies of Analogues and Derivatives
Synthesis of Substituted 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] Derivatives
The general synthesis of these derivatives involves the condensation reaction between a substituted 1H-indole-2,3-dione (isatin) and a substituted phenylhydrazine. nih.govresearchgate.net This straightforward reaction, typically carried out in a protic solvent like ethanol (B145695) with an acid catalyst, allows for the combination of various precursor molecules to generate a diverse library of analogues. biomedres.us
Modification of Indole (B1671886) Ring Substituents
The isatin (B1672199) scaffold can be functionalized at several positions prior to the condensation reaction. The nitrogen at position 1 (N-1) and the benzene (B151609) ring (positions C-4, C-5, C-6, and C-7) are common targets for modification.
N-1 Substitution : Alkylation, arylation, or acylation at the N-1 position is a common strategy. This is typically achieved by treating the isatin with various electrophiles, such as alkyl halides (methyl iodide, ethyl chloride) or benzyl (B1604629) halides, in the presence of a base like calcium hydride in a polar aprotic solvent like DMF. acs.orgjocpr.com Mannich reactions, involving formaldehyde (B43269) and a secondary amine (e.g., morpholine (B109124) or piperidine), can also be used to introduce aminomethyl groups at the N-1 position. nih.gov
Benzene Ring Substitution : Substituents can be introduced onto the aromatic ring of isatin using standard electrophilic aromatic substitution reactions. For instance, nitration of the isatin ring at the C-5 position can be accomplished using reagents like potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄). nih.govresearchgate.net The Sandmeyer isatin synthesis is a classic method that allows for the preparation of a wide range of substituted isatins starting from corresponding anilines, which can bear various functional groups like halogens or alkyl chains. nih.gov This method involves the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an oximinoacetanilide intermediate, which is then cyclized in strong acid (e.g., sulfuric or methanesulfonic acid) to yield the desired substituted isatin. nih.gov
Table 1: Selected Synthetic Methods for Isatin Ring Modification
| Position | Reaction Type | Reagents & Conditions | Resulting Substituent |
|---|---|---|---|
| N-1 | Alkylation | Alkyl halide, CaH₂, DMF, 60°C | Alkyl group |
| N-1 | Mannich Reaction | Formaldehyde, Morpholine/Piperidine | Morpholinomethyl/Piperidinomethyl |
| C-5 | Nitration | KNO₃, conc. H₂SO₄, 0-5°C | Nitro group (-NO₂) |
Variation of Phenylhydrazine Substituents (e.g., Halogens, Alkyl, Alkoxy)
To create analogues of 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], the 4-nitrophenylhydrazine (B89600) precursor can be replaced with other substituted phenylhydrazines. These precursors are either commercially available or can be synthesized, often from the corresponding substituted anilines via diazotization followed by reduction. The condensation reaction with isatin then proceeds as previously described, allowing for the introduction of a wide array of functional groups onto the phenylhydrazone ring. nih.gov This modularity enables the synthesis of derivatives with substituents such as halogens (F, Cl, Br), alkyl groups (e.g., -CH₃), and alkoxy groups (e.g., -OCH₃) at various positions on the phenyl ring. While the parent compound has a nitro group at the C-4 position, analogues with nitro groups at other positions or with multiple substitutions (e.g., 2,4-dinitrophenyl) are also readily synthesized. acs.org
Impact of Substituents on Electronic and Optical Properties
The electronic and optical properties of these hydrazone derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. These substituents modulate the electron density distribution across the conjugated π-system, which in turn affects the molecule's frontier molecular orbitals (HOMO and LUMO) and its interaction with light.
Substituents are broadly classified as electron-donating groups (EDGs) like alkoxy (-OR) and amino (-NR₂) groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups. mdpi.com
Electronic Properties : The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a critical parameter. EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. acs.org Both effects typically lead to a smaller E_gap. A smaller energy gap is associated with higher chemical reactivity and greater polarizability. mdpi.comnih.gov For instance, in a study of related indole hydrazones, theoretical calculations showed that the introduction of EWGs like nitro groups significantly reduces the E_gap. nih.gov The distribution of these orbitals is also affected; the HOMO is often localized on the more electron-rich part of the molecule (such as the indole moiety), while the LUMO is localized on the electron-deficient part (like the dinitrophenyl ring), facilitating intramolecular charge transfer (ICT) upon excitation. acs.orgacs.org
Optical Properties : Changes in the electronic structure directly influence the UV-visible absorption spectra of the compounds. researchdata.edu.au A reduction in the HOMO-LUMO energy gap generally corresponds to a bathochromic (red) shift in the maximum absorption wavelength (λ_max), meaning the molecule absorbs light at a longer wavelength. nih.govnih.gov For example, the deprotonation of an indole hydrazone, which significantly increases electron delocalization, results in a pronounced bathochromic shift, often visible as a distinct color change. nih.govnih.gov The polarity of the solvent can also influence the absorption spectra, with more polar solvents often causing shifts in λ_max due to stabilization of the ground or excited states. core.ac.uk Studies on substituted indoles have shown that substitutions on the benzyl ring are particularly effective at altering the absorption maxima. nih.gov
Table 2: Effect of Substituent Type on Electronic and Optical Properties
| Substituent Type | Effect on π-system | HOMO/LUMO Energy | Energy Gap (E_gap) | Absorption λ_max |
|---|---|---|---|---|
| Electron-Donating (EDG) | Increases electron density | Raises HOMO | Decreases | Bathochromic Shift (Red Shift) |
Correlation of Structural Modifications with Chemical Reactivity
Structural modifications directly correlate with the chemical reactivity of the molecule. This relationship can be understood by examining how substituents alter frontier molecular orbital energies and the acidity of specific protons.
Furthermore, substituents can significantly influence the acidity of the N-H protons of the indole and hydrazone moieties. For example, in indole hydrazones designed as chemical sensors, the presence of strongly electron-withdrawing dinitrophenyl groups makes the hydrazone N-H proton sufficiently acidic to be abstracted by anions like fluoride (B91410) (F⁻). nih.govacs.org This deprotonation event alters the electronic structure of the entire molecule, leading to a noticeable color change, which forms the basis of the sensing mechanism. nih.govacs.org The reactivity is thus directly tied to the substituent-induced acidity of the proton. Theoretical studies have quantified this by calculating global reactivity parameters, confirming that the stability and reactivity of these molecules can be systematically tuned. nih.govacs.org
Modulation of Coordination Behavior Through Structural Variation
1H-Indole-2,3-dione hydrazone derivatives are effective chelating agents for metal ions. nih.gov The hydrazone moiety typically acts as a bidentate or tridentate ligand, coordinating to metal centers through the azomethine nitrogen and the carbonyl oxygen (in its keto form) or the enolic oxygen (in its enol/lactim form). nih.govtandfonline.com
Structural variations on the ligand framework can modulate this coordination behavior in several ways:
Electronic Effects : Substituents on the aromatic rings alter the electron density on the coordinating nitrogen and oxygen atoms. EDGs increase the basicity (Lewis basicity) of these donor atoms, potentially leading to the formation of more stable metal complexes. Conversely, EWGs decrease the electron density, which may weaken the coordinate bonds.
Steric Effects : Bulky substituents placed near the coordination sites can sterically hinder the approach of a metal ion, influencing the stoichiometry (ligand-to-metal ratio) and the resulting geometry of the complex. nih.gov
Coordination Geometry : The nature of the metal ion and the substituents on the ligand collectively determine the final geometry of the coordination complex, which can range from tetrahedral to square planar or octahedral. nih.govnih.gov For instance, studies on related isatinic quinolyl hydrazones have shown that the ligand can adopt various bonding modes, acting as a neutral, monoanionic, or dianionic ligand depending on the metal ion and reaction conditions, leading to diverse complex structures including mononuclear, binuclear, and dimeric forms. nih.govdoaj.org
This tunable coordination behavior is significant for applications in catalysis and the development of new materials with specific magnetic or electronic properties. jptcp.com
Advanced Research Methodologies and Techniques
In-Situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic monitoring provides real-time data on chemical reactions as they occur, eliminating the need for sample extraction and quenching. This approach offers profound insights into reaction kinetics, mechanisms, and the identification of transient intermediates.
For the synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], which is typically a condensation reaction between 1H-Indole-2,3-dione (isatin) and 4-nitrophenylhydrazine (B89600), techniques like Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflection (ATR) probe are particularly valuable. mdpi.com An in-situ FTIR-ATR probe can be immersed directly into the reaction vessel to continuously track the concentrations of reactants and products. mdpi.com
The key spectroscopic changes that would be monitored during the reaction include:
Disappearance of Reactant Peaks: A decrease in the intensity of the characteristic carbonyl (C=O) stretching bands of the isatin (B1672199) precursor and the N-H stretching vibrations of the 4-nitrophenylhydrazine.
Appearance of Product Peaks: The emergence of new peaks corresponding to the formation of the hydrazone C=N (imine) bond and changes in the aromatic C-H and N-O (nitro group) stretching regions.
This continuous data stream allows for the precise determination of reaction endpoints, optimization of reaction conditions (such as temperature and catalyst concentration), and ensures reaction safety, which is crucial for exothermic processes. mdpi.com
Table 1: Hypothetical In-Situ FTIR Monitoring Data for Hydrazone Synthesis
| Time (minutes) | Isatin C=O Peak Intensity (arbitrary units) | 4-Nitrophenylhydrazine N-H Peak Intensity (arbitrary units) | Hydrazone C=N Peak Intensity (arbitrary units) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.75 | 0.78 | 0.23 |
| 20 | 0.48 | 0.51 | 0.50 |
| 30 | 0.22 | 0.24 | 0.77 |
| 40 | 0.05 | 0.06 | 0.94 |
| 50 | <0.01 | <0.01 | 0.99 |
| 60 | <0.01 | <0.01 | 1.00 |
This table is interactive. You can sort the columns by clicking on the headers.
High-Throughput Synthesis and Screening Techniques for Derivatives
High-throughput synthesis (HTS) and screening are pivotal in modern medicinal chemistry and materials science for rapidly generating and evaluating large libraries of chemical compounds. For 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], HTS can be employed to create a diverse library of derivatives by modifying either the indole (B1671886) scaffold or the nitrophenyl moiety.
Methodologies such as automated continuous flow synthesis can be adapted for the rapid production of indole derivatives. nih.gov This technique allows for precise control over reaction parameters and facilitates multistep syntheses in an automated fashion. By using a core scaffold like 1H-indole-2,3-dione, various substituted phenylhydrazines can be reacted in parallel in a multi-well plate format to yield a library of hydrazone analogs.
Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with specific biological activities or material properties. For instance, given that some indole hydrazones act as colorimetric sensors for anions, a library of derivatives could be screened for their selectivity and sensitivity towards various ions like fluoride (B91410) (F⁻) or cyanide (CN⁻). nih.govnih.gov This would involve adding different anions to the compounds in microplates and using a plate reader to detect color changes, rapidly identifying promising candidates.
Table 2: Example of a High-Throughput Screening Library and Results
| Compound ID | Indole Substituent | Phenylhydrazone Substituent | Colorimetric Response to F⁻ (Δλmax nm) |
| Parent | H | 4-NO₂ | 55 |
| Deriv-01 | 5-Cl | 4-NO₂ | 62 |
| Deriv-02 | 5-Br | 4-NO₂ | 65 |
| Deriv-03 | 5-CH₃ | 4-NO₂ | 50 |
| Deriv-04 | H | 2,4-di-NO₂ | 96 researchgate.net |
| Deriv-05 | 5-Cl | 2,4-di-NO₂ | 105 |
This table is interactive. You can sort the columns by clicking on the headers.
Advanced Chromatographic Separation and Purification Methods
Ensuring the high purity of synthesized compounds is critical for accurate characterization and subsequent applications. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential tools for the analysis and purification of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone].
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com RP-HPLC separates compounds based on their hydrophobicity, using a nonpolar stationary phase (the column) and a polar mobile phase. For 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], a C18 or similar column is effective. The use of smaller particle sizes in UPLC columns (typically <2 µm) allows for faster analysis times and higher resolution compared to traditional HPLC. sielc.com
This liquid chromatography method is also scalable and can be adapted for preparative separation to isolate the compound from reaction impurities. sielc.com Following chromatographic purification, techniques like recrystallization from a suitable solvent, such as ethanol (B145695), can be used to obtain a highly crystalline and pure final product. ceon.rs
Table 3: HPLC Method for 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (H₃PO₄) |
| Alternative Mobile Phase | For Mass Spectrometry (MS) compatibility, formic acid is used instead of H₃PO₄. sielc.com |
| Mode | Reverse Phase (RP) |
| Application | Analytical, Preparative, Pharmacokinetics sielc.com |
This table provides a summary of the chromatographic conditions.
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the rapid prediction of molecular properties and guiding the design of new compounds with desired characteristics. While direct ML studies on 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] are not widely documented, the principles can be readily applied.
The process begins with data generation, often using computational chemistry methods like Density Functional Theory (DFT). DFT studies on similar indole hydrazones have been used to calculate electronic properties such as HOMO-LUMO energy gaps, charge distribution, and absorption spectra (λmax). nih.govresearchgate.net These calculated properties correlate with experimental observations, such as the colorimetric response of the sensors. researchgate.net
A dataset containing the structures of various hydrazone derivatives and their DFT-calculated or experimentally determined properties can be used to train an ML model. This trained model can then predict the properties of novel, yet-to-be-synthesized derivatives. This predictive power allows researchers to screen vast virtual libraries of compounds and prioritize the synthesis of only the most promising candidates, saving significant time and resources. For example, an ML model could predict the anion-sensing ability or the potential inhibitory activity of new analogs based solely on their chemical structure.
Table 4: Conceptual Data for Machine Learning in Compound Design
| Compound Structure | DFT Calculated HOMO-LUMO Gap (eV) | Experimental λmax (nm) | ML Predicted Anion Selectivity (e.g., F⁻ vs. CN⁻) |
| Derivative A | 4.70 | 433 | High for F⁻ |
| Derivative B | 4.55 | 450 | High for CN⁻ |
| Derivative C | 4.23 | 471 | Responds to both F⁻ and CN⁻ researchgate.net |
| New Virtual Compound D | 4.35 (from DFT) | (Predicted by ML) | (Predicted by ML) |
This table illustrates how computational and experimental data can be used to train a machine learning model to predict the properties of new compounds.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods remains a cornerstone of modern chemical research. While traditional condensation reactions between isatin (B1672199) and 4-nitrophenylhydrazine (B89600) are effective, future efforts will likely focus on innovative strategies that offer higher yields, reduced reaction times, and milder conditions.
Key research avenues include:
Catalyst-Free and Additive-Free Conditions: Inspired by recent successes in synthesizing isatin hydrazones from 3-diazo oxindoles and sulfoxonium ylides without catalysts researchgate.net, researchers will likely explore similar pathways for the target compound. These methods reduce reliance on potentially toxic metal catalysts and simplify purification processes.
Green Chemistry Approaches: The use of alternative solvents like water or ethanol (B145695), and energy sources such as microwave or ultrasound irradiation, will be further explored to align with the principles of green chemistry. mdpi.comyoutube.com These techniques can significantly reduce energy consumption and the use of hazardous organic solvents.
One-Pot Syntheses: Multi-component reactions where isatin, a hydrazine (B178648) derivative, and other reactants are combined in a single step to build more complex molecules based on the 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] scaffold will be a priority. This streamlines the synthetic process, saving time and resources.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of isatin hydrazones to flow reactors could enable more efficient and reproducible large-scale production for potential industrial applications.
Table 1: Comparison of Synthetic Approaches for Isatin Hydrazones
| Method | Key Features | Potential Advantages | References |
|---|---|---|---|
| Conventional Reflux | Heating in a solvent (e.g., ethanol) with an acid catalyst. mdpi.com | Simple, well-established. | mdpi.com |
| Catalyst-Free Reaction | Reaction of electrophilic diazo compounds with nucleophilic ylides. researchgate.net | Avoids metal catalysts, milder conditions. | researchgate.net |
| Phase-Transfer Catalysis | Alkylation reactions under PTC conditions. researchgate.net | Good yields, applicable for N-substitution. | researchgate.net |
| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Faster reaction times, often higher yields. | |
Discovery of Unexplored Reactivity Patterns and Mechanistic Insights
The rich chemical structure of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], featuring multiple reactive sites (C=O, C=N, N-H groups), offers fertile ground for discovering novel chemical transformations. A deeper understanding of its reactivity and the underlying reaction mechanisms is crucial for harnessing its full synthetic potential.
Future research will likely focus on:
Cycloaddition Reactions: Investigating the participation of the hydrazone C=N bond in cycloaddition reactions to construct novel heterocyclic systems fused to the indole (B1671886) core.
C-H Activation: Exploring transition-metal-catalyzed C-H activation at various positions on the indole or phenyl rings to enable direct and efficient functionalization, creating derivatives with unique properties. researchgate.net
Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to unlock new reaction pathways, such as radical additions or cross-coupling reactions, under mild conditions.
Computational Mechanistic Studies: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and elucidate transition states. nih.gov Such studies can provide profound insights that are difficult to obtain experimentally, guiding the rational design of new reactions. For instance, DFT has been used to study the deprotonation mechanism in related indole hydrazones for sensor applications. nih.govresearchgate.net
Development of Advanced Functional Materials with Tunable Properties
The unique electronic and structural features of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], including its conjugated π-system and hydrogen bonding capabilities, make it an attractive building block for advanced functional materials.
Promising areas of development include:
Chemosensors: The compound's ability to change color in response to specific analytes, a property demonstrated in similar indole hydrazones for detecting fluoride (B91410) ions nih.govresearchgate.net, will be further investigated. Research will aim to develop highly selective and sensitive colorimetric sensors for various ions (e.g., CN⁻, AcO⁻) and neutral molecules. The nitro group on the phenyl ring can enhance its sensing capabilities through strong hydrogen bond interactions.
Organic Electronics: The planar, electron-rich indole moiety combined with the electron-withdrawing nitrophenyl group suggests potential applications in organic electronics. Future work could explore its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic cells.
Photoresponsive Materials: The C=N bond in hydrazones is known to undergo reversible E/Z photoisomerization. nih.gov This property could be exploited to create smart materials that change their properties (e.g., color, conformation) upon irradiation with light, leading to applications in optical switches and data storage. Research on isatin-1,8-naphthalimide hydrazones has already demonstrated this ON/OFF functionality. nih.gov
Polymer Integration: Incorporating the 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] moiety into polymer backbones or as a pendant group could lead to new functional polymers with tunable optical, thermal, or electronic properties.
Table 2: Potential Functional Material Applications
| Application Area | Underlying Property | Research Goal | References |
|---|---|---|---|
| Chemosensors | Acidity of N-H proton, color change upon deprotonation. | Selective detection of anions like fluoride and cyanide. | nih.govresearchgate.net |
| Optical Switches | Reversible E/Z isomerization around the C=N bond. | Development of materials with light-controlled ON/OFF states. | nih.gov |
| Organic Electronics | π-conjugated system, donor-acceptor character. | Creation of novel semiconductors for electronic devices. |
| Fluorescent Probes | Intrinsic fluorescence properties. | Design of probes for bioimaging or environmental monitoring. | nih.gov |
Integration with Emerging Technologies for Chemical Discovery and Analysis
The synergy between synthetic chemistry and emerging technologies is accelerating the pace of discovery. The study of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its derivatives will greatly benefit from these advancements.
Future integration will likely involve:
High-Throughput Screening (HTS): Developing HTS assays to rapidly screen libraries of isatin hydrazone derivatives for biological activities (e.g., enzyme inhibition, antimicrobial effects) or material properties. This would dramatically speed up the identification of lead compounds for various applications. mdpi.commdpi.com
Machine Learning and AI: Using machine learning algorithms to predict the properties, reactivity, and biological activity of novel, unsynthesized isatin hydrazone derivatives based on their structure. This in silico approach can prioritize synthetic targets and reduce the number of experiments needed.
Advanced Spectroscopy and Crystallography: Employing advanced techniques like 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction to unambiguously determine the structure and stereochemistry of new derivatives and reaction products. researchgate.netscispace.com These techniques are crucial for confirming molecular structures and understanding intermolecular interactions in the solid state.
e-Pharmacophore Modeling: Utilizing computational tools to generate 3D pharmacophore models that define the essential structural features required for a specific biological activity. acs.org This aids in the rational design of new, more potent derivatives targeting specific enzymes or receptors.
Q & A
What are the standard synthetic protocols for preparing 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], and what analytical techniques are critical for confirming its structural integrity?
Basic Research Question
The synthesis typically involves condensation of 1H-indole-2,3-dione (isatin) with 4-nitrophenylhydrazine under acidic conditions (e.g., acetic acid) at reflux. Key steps include stoichiometric control (1:1 molar ratio) and purification via recrystallization from ethanol or DMF . For structural confirmation:
- NMR spectroscopy : Analyze and NMR spectra to verify the hydrazone bond (C=N-NH-) and nitro group resonance.
- IR spectroscopy : Confirm the C=O stretch (~1700 cm) of the indole-dione and N-H bending (~1600 cm) .
- X-ray crystallography : Resolve the crystal lattice to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
How can researchers resolve discrepancies between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound?
Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Methodological approaches include:
- Solvent correction in DFT calculations : Use polarizable continuum models (PCM) to simulate solvent environments matching experimental conditions.
- Tautomer analysis : Perform - HMBC NMR to identify dominant tautomeric forms in solution .
- Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., hindered rotation around the hydrazone bond) causing peak splitting .
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
What role does the nitro group in the 4-nitrophenyl moiety play in the compound's electronic properties and reactivity?
Basic Research Question
The nitro group is a strong electron-withdrawing group that:
- Enhances electrophilicity of the hydrazone bond, facilitating nucleophilic attacks in further functionalization.
- Stabilizes charge-transfer complexes , detectable via UV-Vis spectroscopy (e.g., absorbance shifts in polar solvents) .
- Influences redox behavior : Cyclic voltammetry (CV) reveals reduction peaks corresponding to nitro-to-amine conversion, relevant for catalytic or sensor applications .
What strategies are effective in overcoming challenges related to low solubility during crystallization for X-ray diffraction studies?
Advanced Research Question
Low solubility in common solvents can hinder single-crystal growth. Strategies include:
- Co-crystallization : Introduce co-formers (e.g., dimethylformamide) via solvent-drop grinding to modify packing motifs .
- Temperature-gradient methods : Slowly cool saturated DMSO/ethanol solutions to promote controlled nucleation.
- High-throughput screening : Use automated platforms (e.g., Crystal16™) to test >50 solvent combinations and identify optimal crystallization conditions .
How is this compound utilized as a precursor in synthesizing heterocyclic frameworks?
Basic Research Question
The hydrazone moiety acts as a versatile synthon for:
- Cyclocondensation reactions : React with β-ketoesters or malononitrile to form pyrazole or quinazoline derivatives under microwave irradiation .
- Metal coordination : Chelate transition metals (e.g., Cu) to generate coordination polymers, characterized by TGA and SCXRD for porosity analysis .
- Schiff base formation : Condense with aldehydes to create extended π-conjugated systems for optoelectronic materials .
What mechanistic pathways explain the compound's potential bioactivity, and how can in silico modeling guide experimental validation?
Advanced Research Question
Hypothesized mechanisms include:
- DNA intercalation : Molecular docking (AutoDock Vina) predicts binding to minor grooves, validated via ethidium bromide displacement assays .
- Enzyme inhibition : MD simulations (GROMACS) reveal stable binding to cytochrome P450 active sites, corroborated by enzymatic IC assays .
- ROS generation : DFT-computed HOMO-LUMO gaps correlate with experimental EPR data to assess oxidative stress induction in bacterial models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
